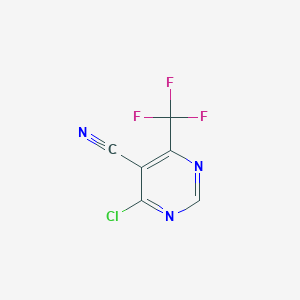

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Description

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 1402551-79-4) is a pyrimidine derivative with a trifluoromethyl (-CF₃) group at position 6 and a chlorine substituent at position 2. The carbonitrile group at position 5 enhances its reactivity, making it a versatile intermediate in pharmaceutical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for drug design .

Properties

CAS No. |

1402551-79-4 |

|---|---|

Molecular Formula |

C6HClF3N3 |

Molecular Weight |

207.54 g/mol |

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C6HClF3N3/c7-5-3(1-11)4(6(8,9)10)12-2-13-5/h2H |

InChI Key |

LXGQZMMZAZXVSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile.

Types of Reactions:

Substitution Reactions: The chloro group at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles, forming imine or amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.

Major Products Formed:

- Substitution reactions yield various substituted pyrimidine derivatives.

- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.

- Addition reactions result in the formation of imine or amine derivatives.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyrimidine ring. These variations significantly impact melting points, solubility, and bioactivity:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound enhances stability and lipophilicity compared to methoxy (-OMe) or methylthio (-SMe) groups .

- Amino vs. Chloro at Position 4: Amino-substituted analogs (e.g., 6f, 4h) exhibit lower melting points (~178–222°C) than chlorinated derivatives, likely due to reduced crystallinity from hydrogen bonding .

- Aryl Group Diversity: Substituents like 3,4-dimethoxyphenyl (6h) or thienyl (4g) improve solubility in polar solvents, whereas bulky groups (e.g., 4-cyanophenyl in 6f) may reduce bioavailability .

Biological Activity

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by a chloro group, a trifluoromethyl group, and a cyano group, exhibits significant potential in the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 229.56 g/mol

- Functional Groups :

- Chloro group (Cl)

- Trifluoromethyl group (CF)

- Cyano group (C≡N)

The presence of these functional groups enhances the compound's lipophilicity and reactivity, facilitating interactions with biological targets.

The biological activity of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, aiding membrane penetration, while the chloro and cyano groups enhance reactivity, allowing for covalent bonding with target molecules. These interactions can modulate enzyme activity and receptor function, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), implicating their potential as antibacterial agents .

Anti-inflammatory Properties

Studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This inhibition suggests a potential application in treating inflammatory diseases.

Anticancer Activity

The compound's structure allows it to act as an inhibitor of various kinases involved in cancer progression. Preliminary studies indicate that it may inhibit tumor growth in vitro, particularly in models of colon cancer, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of trifluoromethyl groups has been linked to enhanced binding interactions with target proteins, improving overall potency. For example, modifications that maintain or enhance lipophilicity while ensuring adequate steric hindrance have been shown to yield compounds with improved biological activities.

Table: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Values | References |

|---|---|---|---|

| Antibacterial | MRSA | Not specified | |

| Anti-inflammatory | COX-1/COX-2 | IC50 < 1 µM | |

| Anticancer | Various kinases | IC50 values ranging from 0.29 µM to 0.81 µM |

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrimidine derivatives, 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile was identified as a potent inhibitor of tumor growth in HCT116 colon cancer cell lines, demonstrating an IC50 value indicative of significant efficacy. The study utilized high-throughput screening methods to evaluate its effects compared to control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.